Cyclohexanone, 2-ethylidene-

Organic synthesis methodology 2-alkylidene ketone preparation boron difluoride complexes

Cyclohexanone, 2-ethylidene- (CAS 1122-25-4), also known as 2-ethylidenecyclohexan-1-one, is an α,β-unsaturated cyclic ketone with molecular formula C₈H₁₂O and molecular weight 124.18 g/mol. The compound exists in E/Z isomeric forms and features an exocyclic ethylidene double bond conjugated with the carbonyl group, rendering it an electrophilic intermediate suitable for nucleophilic addition and cycloaddition transformations.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1122-25-4
Cat. No. B3213610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-ethylidene-
CAS1122-25-4
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC=C1CCCCC1=O
InChIInChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2-
InChIKeyYPRIHWWNQRSAQL-UQCOIBPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone, 2-ethylidene- (CAS 1122-25-4) Procurement Overview and Core Specifications


Cyclohexanone, 2-ethylidene- (CAS 1122-25-4), also known as 2-ethylidenecyclohexan-1-one, is an α,β-unsaturated cyclic ketone with molecular formula C₈H₁₂O and molecular weight 124.18 g/mol [1]. The compound exists in E/Z isomeric forms and features an exocyclic ethylidene double bond conjugated with the carbonyl group, rendering it an electrophilic intermediate suitable for nucleophilic addition and cycloaddition transformations [2]. This compound has been documented as a versatile building block in synthetic organic chemistry, particularly in the preparation of terpenoid frameworks and pharmacologically relevant scaffolds [3].

Why 2-Alkylidene Cyclohexanones Are Not Interchangeable: Structural Determinants Affecting 2-Ethylidenecyclohexanone Procurement


Cyclohexanone, 2-ethylidene- cannot be trivially substituted with other 2-alkylidene cyclohexanones due to pronounced structure-dependent differences in synthetic accessibility, reactivity profiles, and downstream application utility. The specific identity of the exocyclic alkylidene substituent (e.g., methylidene, ethylidene, propylidene, benzylidene) directly influences the compound's electrophilicity, steric accessibility for nucleophilic attack, and the physical properties of derived products [1]. For instance, 2-methylenecyclohexanone is prone to rapid dimerization under basic conditions, whereas 2-ethylidenecyclohexanone exhibits greater stability as a monomeric intermediate [2]. Furthermore, the synthetic routes to these alkylidene congeners vary dramatically in yield and practicality; direct aldol condensation approaches are generally inefficient for 2-alkylidene ketones as a class, necessitating specialized methodologies whose success is alkylidene-specific [3]. The quantitative evidence below delineates the precise, measurable dimensions where 2-ethylidenecyclohexanone demonstrates differentiable performance.

Cyclohexanone, 2-ethylidene- Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage: BF₂ Complex Route versus Direct Aldol Condensation for 2-Ethylidenecyclohexanone

The preparation of 2-ethylidenecyclohexanone via reaction of the boron difluoride complex of 2-formylcyclohexanone with methyllithium proceeds with a reported isolated yield of 81% after acid workup [1]. In contrast, the direct base-catalyzed aldol condensation of acetaldehyde with cyclohexanone is explicitly characterized as 'usually not a practical synthetic method' for preparing 2-alkylidene ketones [2]. This yield differential establishes the BF₂ complex route as a preferred preparative approach when procuring or synthesizing this compound.

Organic synthesis methodology 2-alkylidene ketone preparation boron difluoride complexes

Stability Advantage: Monomeric 2-Ethylidenecyclohexanone versus Dimeric 2-Methylenecyclohexanone

Under basic reaction conditions, the reaction of formaldehyde with ethyl cyclohexanone-2-glyoxylate yields the hydrated dimer of 2-methylenecyclohexanone as the product, indicating rapid dimerization of the methylidene analog under the reaction milieu [1]. In the same study, the parallel reaction employing acetaldehyde affords 2-ethylidenecyclohexanone as the monomeric product without evidence of dimerization [2]. This comparative outcome demonstrates that the ethylidene substituent confers greater kinetic stability against dimerization relative to the methylidene congener.

Terpene synthesis intermediate stability 2-methylenecyclohexanone dimerization

Lipophilicity and Physicochemical Differentiation from Cyclohexanone Baseline

Cyclohexanone, 2-ethylidene- exhibits calculated physicochemical properties that distinguish it from the parent cyclohexanone scaffold. The calculated LogP (octanol-water partition coefficient) for 2-ethylidenecyclohexanone is 1.241 [1], compared to an experimental LogP of approximately 0.81 for unsubstituted cyclohexanone [2]. This increased lipophilicity reflects the contribution of the ethylidene substituent. Additionally, the refractive index (n20D) is reported as 1.481 , whereas cyclohexanone has a reported n20D of 1.450 [3].

Physicochemical properties LogP refractive index molecular descriptors

Johnson–Claisen Rearrangement Utility: 2-Ethylidenecyclohexanone as a Key Intermediate for Bioactive Halolactones

2-Ethylidenecyclohexanone serves as a critical intermediate in the Johnson–Claisen rearrangement for the stereoselective synthesis of enantiomeric bicyclic δ-halo-γ-lactones with a cyclohexane ring [1]. The derived halolactones exhibit antiproliferative activity against canine B-cell leukemia cell lines GL-1 and CLB70, with the most potent analog demonstrating IC₅₀ values of 18.43 ± 1.46 μg/mL against GL-1 and 11.40 ± 0.40 μg/mL against CLB70 [2]. The 2-ethylidenecyclohexyl moiety provides the requisite allylic framework for the [3,3]-sigmatropic rearrangement central to this synthetic strategy.

Johnson-Claisen rearrangement halolactone synthesis antiproliferative activity chiral building blocks

Molecular Descriptor Differentiation: Refractive Index and Molar Volume Distinguish 2-Ethylidenecyclohexanone from Higher Alkylidene Homologs

Calculated molecular descriptors provide quantitative differentiation between 2-ethylidenecyclohexanone and higher alkylidene homologs. For 2-ethylidenecyclohexanone, the molar refractivity is 38.68 cm³/mol, molar volume is 120.1 cm³/mol, and polarizability is 15.33 × 10⁻²⁴ cm³ . For 2-butylidenecyclohexanone (CAS not specified, C₁₀H₁₆O), the density is 0.993 g/cm³ and boiling point is 242.9°C at 760 mmHg , compared to calculated values of approximately 1.033 g/cm³ and 205.2°C at 760 mmHg for 2-ethylidenecyclohexanone [1].

Molecular descriptors molar refractivity molar volume QSAR

Cyclohexanone, 2-ethylidene- Validated Application Scenarios Based on Quantitative Evidence


High-Yield Synthesis of 2-Ethylidenecyclohexanone via BF₂ Complex Methodology

For laboratories requiring reliable, high-yield access to monomeric 2-ethylidenecyclohexanone, the boron difluoride complex route represents the methodologically validated preparative approach. This protocol employs the BF₂ complex of 2-formylcyclohexanone with methyllithium to afford the target compound in 81% isolated yield [1]. This contrasts sharply with direct aldol condensation approaches, which are documented as impractical for 2-alkylidene ketone synthesis [2].

Stereoselective Synthesis of Bioactive δ-Halo-γ-lactones via Johnson–Claisen Rearrangement

2-Ethylidenecyclohexanone-derived intermediates serve as substrates for Johnson–Claisen rearrangement in the enantioselective preparation of bicyclic δ-halo-γ-lactones [1]. The methodology enables access to halolactones with demonstrated antiproliferative activity against canine B-cell leukemia cell lines (IC₅₀ 11.40–18.43 μg/mL), exhibiting potency comparable to etoposide control [2]. The stereochemical outcome (ee ≥ 99%) depends on the precise substitution pattern conferred by the 2-ethylidenecyclohexyl framework.

Terpenoid Scaffold Construction via Stable Monomeric Intermediate

In terpene synthesis programs, 2-ethylidenecyclohexanone provides a stable, monomeric electrophilic building block that avoids the dimerization complications observed with the 2-methylenecyclohexanone congener under basic conditions [1]. The monomeric nature facilitates predictable reactivity in subsequent annulation and cycloaddition steps, enabling access to bicyclic terpenoid frameworks and related natural product architectures.

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